molecular formula C12H14O3 B075699 Methyl 4-benzoylbutyrate CAS No. 1501-04-8

Methyl 4-benzoylbutyrate

Cat. No. B075699
CAS RN: 1501-04-8
M. Wt: 206.24 g/mol
InChI Key: GRIWFUFDJOESIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methyl derivatives, such as those from pyrazolone or pyran structures, often involves specific reactions tailored to introduce or modify the benzoyl group. These processes typically employ methods like refluxing in ethanol or specific reagent interactions under controlled conditions. While there isn't a direct reference to the synthesis of Methyl 4-benzoylbutyrate, related compounds are synthesized through analogous routes involving key functional group manipulations and tautomeric shifts (Asegbeloyin et al., 2014).

Scientific Research Applications

  • Cancer Treatment : A study investigated the effects of butyrate and its analogues, including 4-benzoylbutyrate, on colorectal cancer cells. It was found that 4-benzoylbutyrate has antitumorigenic effects and can inhibit histone deacetylase (HDAC) activity, although it does not enhance histone H4 acetylation like butyrate. Proteomic analysis identified proteins altered by 4-benzoylbutyrate, suggesting its potential role in apoptosis and antiproliferative effects on cancer cells (Fung et al., 2012).

  • Chemical Synthesis : The compound has been used in the synthesis of Schiff base ligands and their copper complexes. These complexes have been investigated for their ability to bind to DNA, with potential applications in the development of new drugs (Jadeja et al., 2012).

  • Material Science : In the field of material science, alkyl 4-benzoylbutyrate p-tosylhydrazones, a derivative of 4-benzoylbutyrate, have been synthesized and used in the preparation of methanofullerenes for polymer–fullerene bulk heterojunction solar cells. These findings contribute to the development of more efficient solar cells (Yang et al., 2007).

  • Antioxidant Activity : Research has also explored the antioxidant activity of various compounds, including those related to 4-benzoylbutyrate. These studies extend knowledge about the biological activities and potential therapeutic roles of these compounds (Ćavar et al., 2012).

Safety And Hazards

Methyl 4-benzoylbutyrate is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation .

properties

IUPAC Name

methyl 5-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIWFUFDJOESIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164468
Record name Methyl 4-benzoylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzoylbutyrate

CAS RN

1501-04-8
Record name Methyl 4-benzoylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-benzoylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 50.0 g of 5-oxo-5-phenylpentanoic acid (260 mmol) (origin: Fluka) and 70 ml of conc. H2SO4 in 1400 ml of methanol was heated under reflux for 1 h. The reaction mixture was cooled down to room temperature and added to 2 l of water and extracted with ether (2×). The organic phase was washed with water (1×), an aq. solution of NaHCO3 (10%, 2×), again with water (2×), dried (Na2SO4) and concentrated to give 47.9 g (90%) of a slightly yellow oil, which slowly crystallizes at 4° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Precursors suitable for preparation of fullerene derivatives were prepared. First, methyl 4-benzoylbutyrate was prepared as follows. A solution of 4-benzoylbutyric acid (11.9 g, 0.0619 mol) in MeOH (250 ml) with a catalytic amount of sulfuric acid (96%, 6 drops) was refluxed for 5 hours. Solvent was removed and 50 ml water was added. The reaction product was extracted with dichloromethane to provide an organic layer. The organic layer was separated, dried over MgSO4 and passed through a plug of silica, which was rinsed with 2% acetone in dichloromethane. Solvent was removed to afford the methyl ester as light-yellowish oil (12.57 g, 99%).
[Compound]
Name
fullerene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
CH Yang, JY Chang, PH Yeh, TF Guo - Carbon, 2007 - Elsevier
… 33.6% than methyl 4-benzoylbutyrate p-tosylhydrazone (24.9%) after purification. This synthetic route may perhaps be able to substitute for the established route. …
Number of citations: 21 www.sciencedirect.com
S Prakash, M Rawat, C Singh, TH Goswami, DK Setua… - researchgate.net
… Solvent was removed to afford the methyl 4-benzoylbutyrate as yellowish oil product (7g). 1HNMR, δ (CDCl3=7.25ppm) 7.95 (m, 2H; ortho HPh), 7.55 (m, 2H), 7.45 (t, 1H), 3.66 (s, 3H, …
Number of citations: 0 www.researchgate.net
E Rossi, T Carofiglio, A Venturi, A Ndobe… - Energy & …, 2011 - pubs.rsc.org
… the corresponding sodium salt of methyl-4-benzoylbutyrate tosylhydrazone at a temperature of … of n-alkyl esters, such as that of methyl-4-benzoylbutyrate which is the substrate for PCBM …
Number of citations: 35 pubs.rsc.org
JC Hummelen, BW Knight, F LePeq… - The Journal of …, 1995 - ACS Publications
… Methyl 4-Benzoylbutyrate. This compound was prepared on 25 g scale from 4-benzoylbutyric acid and MeOH using HC1 gas according to a literature procedure.23 Yield: 92% of a …
Number of citations: 738 pubs.acs.org
Z Syrgiannis, C Hadad, M Prato - European Journal of Organic …, 2014 - Wiley Online Library
… The classical procedure for the synthesis of PCBM derivatives, described by Wudl, Hummelen et al. in 19953a,3c involves the transformation of the methyl-4-benzoylbutyrate …
LI Zakharkin, LP Sorokina - Bulletin of the Academy of Sciences of the …, 1965 - Springer
… Hydrolysis of Methyl 4-Benzoylbutyrate. 0.6 g of the ester was boiled with 0.12 g of sodium hydroxide in 20 ml of methanol for 45 rain. We obtained 0.37 g of 4-benzoylbutyric acid, mp …
Number of citations: 3 link.springer.com
D Roy, N Tiwari, K Mukhopadhyay, T Shripathi… - …, 2014 - Wiley Online Library
… by the standard methyl 4-benzoylbutyrate route through the … procedure to synthesize methyl 4-benzoylbutyrate p-… of sodium methoxide and methyl 4-benzoylbutyrate p-tosylhydrazone …
Z Zhu, S Hadjikyriacou, D Waller… - … Science, Part A, 2004 - Taylor & Francis
… Methyl 4‐Benzoylbutyrate p‐Tosylhydrazone A mixture of methyl 4‐benzoylbutyrate (12.69 g, 0.0616 mole), p‐toluene‐sulfonyl hydrazide (13.7 g, 0.0736 mole), and MeOH (45 mL) was …
Number of citations: 34 www.tandfonline.com
T Ito, T Iwai, F Matsumoto, K Hida, K Moriwaki… - Synlett, 2013 - thieme-connect.com
… C 60 with 1-phenyl-1-[3-(methoxycarbonyl) propyl] diazomethane that was formed in situ through the base-induced decomposition of the sodium salt of methyl 4-benzoylbutyrate p-…
Number of citations: 9 www.thieme-connect.com
L BináDin, DA Nigel - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… methanol to give methyl 4-benzoylbutyrate bp 146-148C at 8 mmHg as a colourless oil (lit.," bp 147-148 "C at 8 mmHg). To an ice-cooled solution of methyl 4-benzoylbutyrate (15.40 g, …
Number of citations: 4 pubs.rsc.org

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